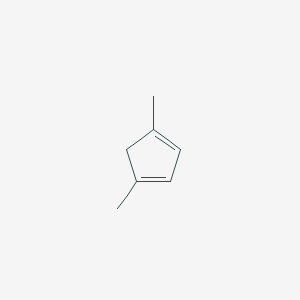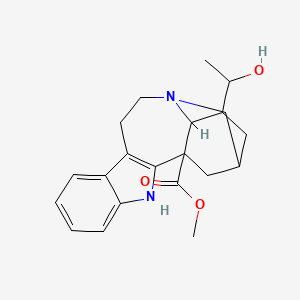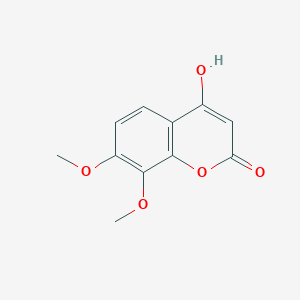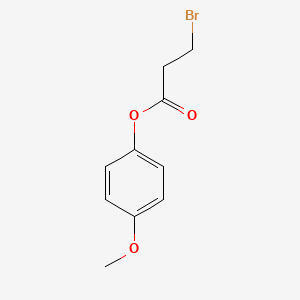
3-Methoxybutyl 2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxybutyl 2-ethylbutanoate is an organic ester compound with the molecular formula C11H22O3. It is known for its fruity odor and is used in various industrial applications. The compound has a molecular weight of 202.29 g/mol and a boiling point of 251.7°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2-ethylbutanoate typically involves the esterification of 2-ethylbutanoic acid with 3-methoxybutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the ester .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxybutyl 2-ethylbutanoate can undergo various chemical reactions, including:
Transesterification: The ester can undergo transesterification reactions with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Transesterification: Alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: 2-Ethylbutanoic acid and 3-methoxybutanol.
Reduction: Corresponding alcohols.
Transesterification: Different esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
3-Methoxybutyl 2-ethylbutanoate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Methoxybutyl 2-ethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with biological molecules. The ester can also participate in transesterification reactions, altering its chemical structure and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl butanoate: An ester with a similar fruity odor, used in flavors and fragrances.
Ethyl butanoate: Another ester with a fruity odor, commonly used in the food industry.
Butyl acetate: An ester used as a solvent in various industrial applications.
Uniqueness
3-Methoxybutyl 2-ethylbutanoate is unique due to its specific combination of a methoxy group and an ethylbutanoate moiety, which imparts distinct chemical and physical properties. Its higher boiling point and specific odor profile make it suitable for specialized applications in the fragrance and flavor industries .
Eigenschaften
CAS-Nummer |
6314-92-7 |
|---|---|
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
3-methoxybutyl 2-ethylbutanoate |
InChI |
InChI=1S/C11H22O3/c1-5-10(6-2)11(12)14-8-7-9(3)13-4/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
JJVBJDZOSZWBFB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C(=O)OCCC(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



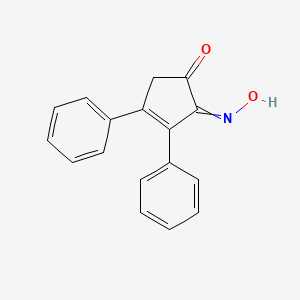

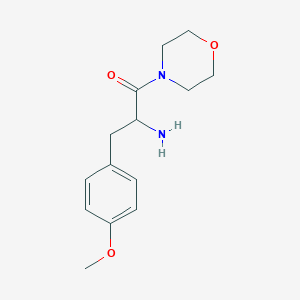

![2-(Carboxymethyl)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14740812.png)
